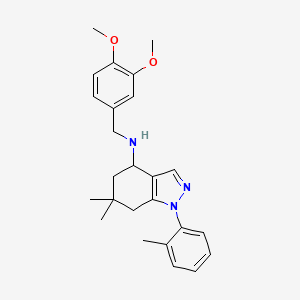![molecular formula C10H9FN4O B6117328 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6117328.png)
3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one is a chemical compound that has gained immense attention in the field of scientific research due to its potential applications in various fields. It is a triazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one in lab experiments is its potential use in cancer therapy. It has been found to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, it has been found to have anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy and the treatment of inflammatory diseases and viral infections. Furthermore, studies are needed to determine the safety and toxicity of the compound in vivo, which may pave the way for its use in clinical trials.
合成法
The synthesis of 3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine and cyanuric chloride in the presence of a base. The reaction yields this compound as a white crystalline solid.
科学的研究の応用
3-[(4-fluorobenzyl)amino]-1,2,4-triazin-5(4H)-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy. It has also been studied for its anti-inflammatory properties and has been found to be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an antiviral agent.
特性
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10-14-9(16)6-13-15-10/h1-4,6H,5H2,(H2,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUPDTFWTBBEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN=CC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
![7-nitro-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6117299.png)
![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6117338.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6117343.png)
